ethyl 1-[2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylate
Description
Ethyl 1-[2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylate is a heterocyclic compound featuring a piperidine ring conjugated to a 1,3-thiazole moiety via an acetyl linker. The thiazole group is further substituted with a carbamoyl urea derivative of 4-methylphenyl.
Properties
IUPAC Name |
ethyl 1-[2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetyl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c1-3-29-19(27)15-5-4-10-25(12-15)18(26)11-17-13-30-21(23-17)24-20(28)22-16-8-6-14(2)7-9-16/h6-9,13,15H,3-5,10-12H2,1-2H3,(H2,22,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKJDAYLAUZYLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylate typically involves multiple steps, starting with the formation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the carbamoyl group using carbamoyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylate undergoes various chemical reactions, including:
Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Alkyl halides, electrophiles
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted piperidines
Scientific Research Applications
Ethyl 1-[2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylate has several scientific research applications:
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-[2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and function.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Piperidine vs. Pyrrole/Thiophene/Pyrazole :
- The target compound’s piperidine core (a six-membered saturated ring) contrasts with pyrrole (five-membered aromatic, ), thiophene (sulfur-containing aromatic, ), and pyrazole (two adjacent nitrogens, ). Piperidine’s basicity and conformational flexibility may enhance bioavailability compared to planar aromatic systems .
Thiazole Substituents and Linkers
- Thiazole Functionalization: The target’s 1,3-thiazole is substituted at position 4 with an acetyl-piperidine group and at position 2 with a carbamoyl urea (4-methylphenyl). In contrast, the compound in features a thiazol-2-yl carbamoyl linked to pyrrole, while describes thiazol-2-yl amino groups attached to piperidine. These variations influence hydrogen-bonding capacity and steric bulk .
Substituent Effects
- Aromatic Substituents :
- Carbamoyl Urea vs. Simple Carbamates :
Pharmacological Implications
- Local Anesthetic Activity :
- Enzyme Inhibition Potential: Piperidine-based compounds () often target proteases or kinases. The acetyl-thiazole-piperidine framework may serve as a scaffold for kinase inhibitors, leveraging thiazole’s metal-chelating capacity .
Structural and Functional Data Table
Notes
- All pharmacological inferences are derived from structurally related compounds; experimental validation is required.
- The absence of direct solubility or toxicity data necessitates caution in preclinical development.
Biological Activity
Ethyl 1-[2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylate, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to compile and analyze the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be broken down into several key components:
- Piperidine Ring : A six-membered ring containing one nitrogen atom, which is often associated with various biological activities.
- Thiazole Moiety : A five-membered ring containing sulfur and nitrogen, known for its role in numerous pharmaceuticals.
- Acetyl and Carbamoyl Groups : These functional groups can enhance solubility and bioactivity.
Molecular Formula
The molecular formula for this compound is C₁₈H₂₃N₃O₄S.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 365.46 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, thiazole derivatives have shown promise in inhibiting various cancer cell lines.
Case Study: Thiazole Derivatives
A study demonstrated that thiazole derivatives exhibited significant cytotoxicity against human breast cancer (MDA-MB-231) and liver cancer (SK-Hep-1) cell lines, with IC50 values ranging from 5 to 20 μM. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
Compounds containing thiazole rings have also been explored for their antimicrobial properties. This compound may exhibit similar activities.
Research Findings
Research indicates that thiazole-containing compounds demonstrated antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 μg/mL .
Anti-inflammatory Effects
Anti-inflammatory properties are another area where this compound may show efficacy. Thiazole derivatives have been reported to inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases.
The anti-inflammatory activity is believed to be mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in the expression of inflammatory mediators .
Q & A
Q. What strategies mitigate off-target effects in animal models?
- Recommendations :
- Selective Delivery : Nanoparticle encapsulation (PLGA polymers) for tumor-targeted release, reducing hepatic exposure .
- Dose Escalation Studies : Monitor biomarkers (e.g., ALT/AST for hepatotoxicity) in BALB/c mice at 10, 25, and 50 mg/kg doses .
- CRISPR Screening : Identify genetic modifiers of toxicity using genome-wide knockout libraries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
